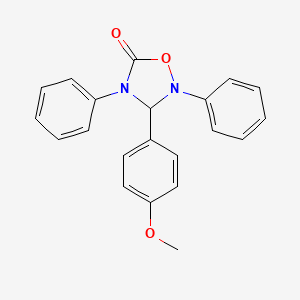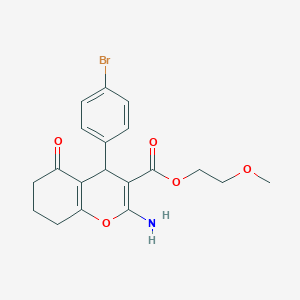![molecular formula C18H17ClN2O4 B15023422 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15023422.png)
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound with a molecular formula of C18H17ClN2O4 and a molecular weight of 360.79 g/mol . This compound features a benzodioxole ring, a chloro substituent, and a dimethylphenoxy group, making it a unique and versatile molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acids, reduced hydrazide derivatives, and various substituted benzodioxole compounds.
Aplicaciones Científicas De Investigación
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N’-({6-nitro-1,3-benzodioxol-5-yl}methylene)acetohydrazide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide stands out due to its unique combination of structural features, including the chloro substituent and the dimethylphenoxy group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C18H17ClN2O4 |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H17ClN2O4/c1-11-4-3-5-12(2)18(11)23-9-17(22)21-20-8-13-6-15-16(7-14(13)19)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,21,22)/b20-8+ |
Clave InChI |
VQKPVSYCTLYVQW-DNTJNYDQSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3 |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B15023351.png)

![1-{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone](/img/structure/B15023394.png)
![5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15023398.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B15023403.png)

![N-(3-chloro-4-fluorophenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023405.png)
![6-(4-Methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15023408.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15023409.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl acetate](/img/structure/B15023414.png)
![(4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone](/img/structure/B15023421.png)
![2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B15023434.png)
![N-(4-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023437.png)
